molecular formula C21H25ClN2O B10778717 N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride

Cat. No.: B10778717
M. Wt: 356.9 g/mol
InChI Key: NRYXOJGCWYPVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride is a synthetic compound with a complex molecular structure. It is known for its significant pharmacological properties and is often studied in the context of medicinal chemistry and pharmacology. The compound has a molecular formula of C21H26N2O and a molecular weight of 322.4439 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride typically involves multiple steps. One common method includes the reaction of N-phenyl-4-piperidinamine with phenylmethyl chloride under basic conditions to form N-phenyl-N-(phenylmethyl)-4-piperidinamine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, mimicking the action of natural neurotransmitters and modulating pain perception pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride is unique due to its specific structural features that confer high affinity and selectivity for opioid receptors. This makes it a valuable compound in the study of pain management and the development of new analgesics .

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide;hydrochloride

InChI

InChI=1S/C21H24N2O.ClH/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18;/h2-12,20H,1,13-17H2;1H

InChI Key

NRYXOJGCWYPVSQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.